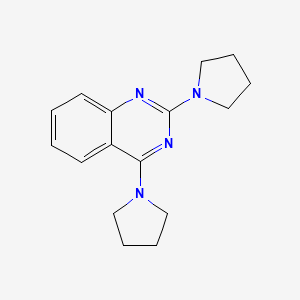
2,4-Bis(1-pyrrolidinyl)quinazoline
Vue d'ensemble
Description
2,4-bis(1-pyrrolidinyl)quinazoline is a member of quinazolines.
Applications De Recherche Scientifique
Antiprotozoal Evaluation
2,4-Bis(1-pyrrolidinyl)quinazoline derivatives have been studied for their potential antiprotozoal activity. One study focused on the design and synthesis of these derivatives and evaluated their effectiveness against protozoan parasites like Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei. The research showed promising antiprotozoal activity, suggesting potential applications in treating diseases caused by these parasites (Guillon et al., 2020).
Novel Syntheses for Biological Libraries
A study on condensation reactions of guanidines with bis-electrophiles led to the creation of a quinazoline library, providing novel nitrogen-rich heterocycles. These compounds are valuable for screening libraries in the discovery of new modulators of biological targets (Arnold et al., 2013).
Agricultural Applications
The synthesis and evaluation of some quinazoline derivatives showed significant antifungal and antibacterial activities. This suggests potential applications of these compounds in agriculture, particularly in protecting crops against various fungal and bacterial pathogens (Kale & Durgade, 2017).
Antimalarial Drug Lead Development
Research exploring the synthesis of novel quinazolin-2,4-dione analogs highlighted their potential as inhibitors against malaria. The study involved in silico molecular docking studies to analyze the interaction of these compounds with the active site of a target enzyme in Plasmodium falciparum, revealing their potential as antimalarial drug leads (Abdelmonsef et al., 2020).
Electroluminescence in Organic Light-Emitting Diodes (OLEDs)
In a study on iridium complexes with quinazoline units, these complexes displayed high efficiency in orange-red electroluminescence, suggesting their use in OLED technology. This could pave the way for advancements in display and lighting technologies (Han et al., 2017).
Propriétés
Nom du produit |
2,4-Bis(1-pyrrolidinyl)quinazoline |
|---|---|
Formule moléculaire |
C16H20N4 |
Poids moléculaire |
268.36 g/mol |
Nom IUPAC |
2,4-dipyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C16H20N4/c1-2-8-14-13(7-1)15(19-9-3-4-10-19)18-16(17-14)20-11-5-6-12-20/h1-2,7-8H,3-6,9-12H2 |
Clé InChI |
VGDXTDLSFZUVNN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


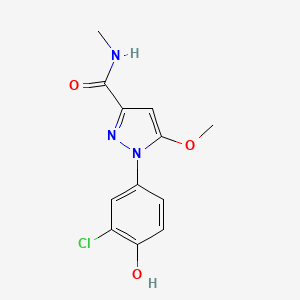
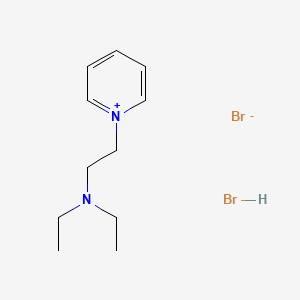
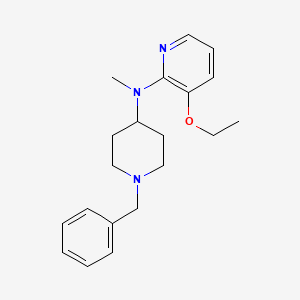
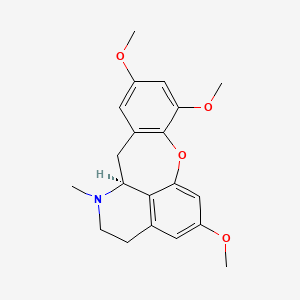
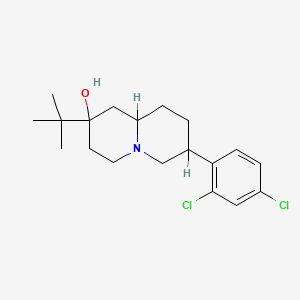
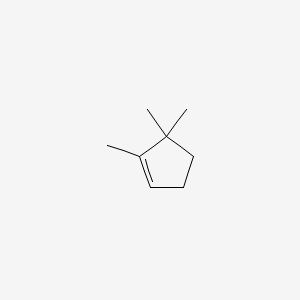
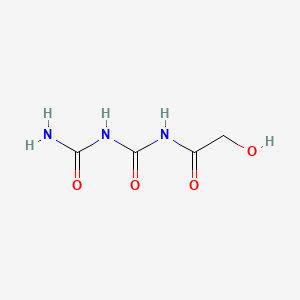
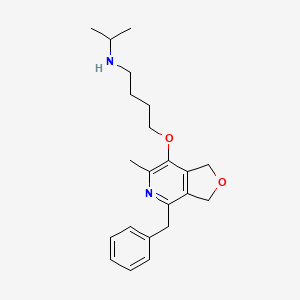
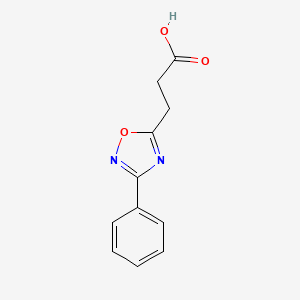
![2-[Bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)](/img/structure/B1198527.png)
![(1S,4S,5R,6R,9S,10R,12R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1198528.png)
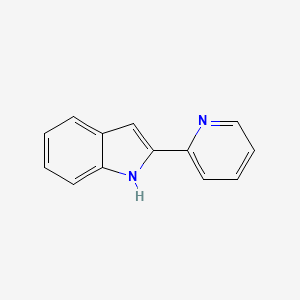
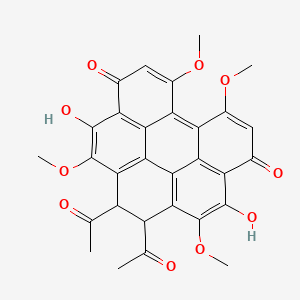
![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylpropanoate](/img/structure/B1198532.png)